1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the activation of downstream signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of PI3Kγ affects several downstream pathways, including the Akt/mTOR pathway and the Rac/Cdc42 pathway . These pathways are involved in a variety of cellular processes, including cell growth, proliferation, survival, and migration .
Result of Action
The inhibition of PI3Kγ by 3,5-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells . It may also affect immune responses, as PI3Kγ plays a role in immune cell activation and function .
Future Directions
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This intermediate is then further reacted with appropriate reagents to introduce the pyrrolidine moiety and other substituents. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders
Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features and target specificities.
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and therapeutic potential.
Properties
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-6-8-16(9-7-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-10-4-5-11-22/h6-9,12H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAHDNNIDZNULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.